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Compound of Interest

Compound Name:
2-Deoxystreptamine

dihydrobromide

Cat. No.: B601498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-deoxystreptamine dihydrobromide, a

critical molecular scaffold in the development of aminoglycoside antibiotics. It covers its

chemical properties, biological significance, and detailed experimental protocols relevant to its

isolation and synthetic derivatization.

Core Molecular and Physical Properties
2-Deoxystreptamine is a central aminocyclitol core found in a wide array of clinically significant

aminoglycoside antibiotics. The dihydrobromide salt is a common form for laboratory use.

Property Value References

Molecular Formula
C₆H₁₄N₂O₃ · 2HBr (or

C₆H₁₆Br₂N₂O₃)
[1][2]

Molecular Weight ~324.01 g/mol [3]

CAS Number 2037-48-1 (dihydrobromide) [1]

Appearance Solid [3]

Melting Point 273-278 °C [2]
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Biological Significance and Mechanism of Action
2-Deoxystreptamine serves as the aglycone core for many aminoglycoside antibiotics,

including neomycin, kanamycin, and gentamicin. These antibiotics exert their bactericidal

effects by targeting the bacterial ribosome, specifically the 16S ribosomal RNA of the 30S

subunit. This binding event disrupts protein synthesis, leading to mistranslation of mRNA and

ultimately, bacterial cell death. The diaminocyclitol structure of 2-deoxystreptamine is crucial for

this interaction with ribosomal RNA.

Biosynthesis of the 2-Deoxystreptamine Core
The biosynthesis of 2-deoxystreptamine is a key pathway in aminoglycoside-producing

bacteria. It begins with the central metabolite D-glucose-6-phosphate and proceeds through a

series of enzymatic steps to form the characteristic diaminocyclitol ring. Understanding this

pathway is essential for the bioengineering of novel aminoglycoside antibiotics.

D-Glucose-6-phosphate 2-deoxy-scyllo-inosose
DOIS

3-amino-2,3-dideoxy-scyllo-inosose
Aminotransferase

2-Deoxystreptamine
Dehydrogenase & Aminotransferase

Click to download full resolution via product page

Biosynthesis of 2-Deoxystreptamine from D-Glucose-6-Phosphate.

Experimental Protocols
Detailed methodologies for the isolation of 2-deoxystreptamine and the synthesis of a key

derivative are provided below. These protocols are foundational for researchers aiming to

utilize 2-deoxystreptamine as a scaffold for novel drug development.

Isolation of 2-Deoxystreptamine from Neomycin
This protocol outlines the acidic hydrolysis of neomycin to yield 2-deoxystreptamine.

Materials:

Neomycin sulfate

Concentrated hydrochloric acid (HCl)
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Concentrated hydrobromic acid (HBr, 48% aq.)

tert-Butoxycarbonyl anhydride (Boc₂O)

Sodium hydroxide (NaOH)

Dioxane

Water

Procedure:

Initial Hydrolysis: Commercially available neomycin is subjected to acidic hydrolysis with a

concentrated solution of HCl. This initial step cleaves some of the glycosidic bonds.[4]

Secondary Hydrolysis: The product from the initial hydrolysis is then treated with aqueous

HBr and refluxed. This more stringent condition completes the cleavage of the glycosidic

linkages to yield the 2-deoxystreptamine core.[4]

Protection of Amino Groups: The crude product containing 2-deoxystreptamine is then

reacted with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of NaOH in a 1:1 mixture

of dioxane and water. This step protects the amino groups, facilitating purification and further

synthetic manipulations. The resulting Boc-protected 2-deoxystreptamine can then be

purified.[4]

Synthesis of an Orthogonally Protected 2-
Deoxystreptamine Derivative
This protocol describes a synthetic route to an orthogonally protected 2-deoxystreptamine,

which is a versatile intermediate for the synthesis of novel aminoglycoside analogs.[1]

Materials:

Highly protected methyl α-D-glucopyranoside

Reagents for Ferrier rearrangement

Oximino benzylether
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Tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃)

Trifluoroacetic acid (TFA)

Diphenylphosphoryl azide (DPPA)

Diisopropyl azodicarboxylate (DIAD)

Triphenylphosphine (Ph₃P)

Procedure:

Ferrier Rearrangement: The synthesis starts with a highly protected methyl α-D-

glucopyranoside, which is converted into an enantiopure polyfunctionalized cyclohexane ring

via a Ferrier rearrangement.[1]

Introduction of the First Protected Amino Group: The first nitrogen-containing functional

group is introduced as an oximino benzylether. This is followed by a diastereofacial hydride

reduction using Me₄NBH(OAc)₃ in TFA at low temperature to yield the first protected amino

group.[1]

Introduction of the Second Protected Amino Group: The second protected amino group is

introduced by displacing a hydroxyl group through a Mitsunobu reaction. This is achieved

using a DPPA–DIAD–Ph₃P system for the transfer of an azide group, which can later be

reduced to an amine.[1]

This synthetic strategy provides an orthogonally protected 2-deoxystreptamine, allowing for

selective deprotection and modification at different positions of the scaffold.
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Isolation from Neomycin Synthetic Route
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Workflow for the Isolation and Synthesis of 2-Deoxystreptamine Derivatives.
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Conclusion
2-Deoxystreptamine dihydrobromide is a cornerstone molecule for research in the field of

aminoglycoside antibiotics. Its central role as a structural scaffold, combined with a well-

understood biosynthetic pathway, makes it an attractive target for the development of novel

antibacterial agents. The experimental protocols provided herein offer researchers practical

methods for accessing this key building block, paving the way for the synthesis of new

derivatives with potentially improved efficacy and reduced toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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